1-[benzyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide
Overview
Description
1-[Benzyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide is a synthetic organic compound that belongs to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of the imidazolium core in its structure imparts unique chemical and physical properties, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[benzyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through various methods, including the Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and amines.
Introduction of Substituents: The benzyl and ethyl groups can be introduced through nucleophilic substitution reactions.
Formation of the Imidazolium Salt: The final step involves the quaternization of the imidazole nitrogen with methyl iodide to form the imidazolium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[Benzyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethyl groups using nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and catalytic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and solvent conditions.
Substitution: Benzyl chloride, ethyl iodide, and nucleophiles like thiols or amines.
Major Products Formed
Oxidation: Formation of corresponding imidazolium oxides.
Reduction: Formation of reduced imidazolium derivatives.
Substitution: Formation of substituted imidazolium salts.
Scientific Research Applications
1-[Benzyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including cycloaddition and cross-coupling reactions.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-[benzyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The imidazolium core can form hydrogen bonds and electrostatic interactions with biological molecules, leading to modulation of their activity. The compound can also disrupt microbial cell membranes, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
1-Butyl-3-methylimidazolium chloride: Another imidazolium salt with similar properties but different substituents.
1-Ethyl-3-methylimidazolium tetrafluoroborate: Known for its use as an ionic liquid in various applications.
1-Benzyl-3-methylimidazolium bromide: Similar structure but with bromide as the counterion.
Uniqueness
1-[Benzyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide is unique due to the presence of both benzyl and ethyl groups, which impart distinct chemical and physical properties. These substituents enhance its solubility, stability, and reactivity, making it a valuable compound for diverse applications.
Properties
IUPAC Name |
N-benzyl-N-ethyl-3-methylimidazol-3-ium-1-carboxamide;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N3O.HI/c1-3-16(11-13-7-5-4-6-8-13)14(18)17-10-9-15(2)12-17;/h4-10,12H,3,11H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXQNAPMOSAHEI-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)N2C=C[N+](=C2)C.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18IN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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